An In-depth Technical Guide to 2,3,4-Trichloro-5-fluorobenzoic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2,3,4-Trichloro-5-fluorobenzoic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trichloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of quinolone-based antibacterial agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a detailed exploration of its application in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts unique reactivity and electronic characteristics, making it a valuable building block for targeted drug design. This document aims to be an essential resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.
Chemical Identity and Physical Properties
2,3,4-Trichloro-5-fluorobenzoic acid is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, three chlorine atoms, and one fluorine atom.
Chemical Structure:
Figure 1: Chemical structure of 2,3,4-Trichloro-5-fluorobenzoic acid.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2,3,4-Trichloro-5-fluorobenzoic acid | N/A |
| CAS Number | 115549-04-7 | [1][2] |
| Molecular Formula | C₇H₂Cl₃FO₂ | [1][2] |
| Molecular Weight | 243.45 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O | [2] |
| InChI Key | XADYKNXAUYNLFG-UHFFFAOYSA-N | N/A |
| Appearance | White to off-white crystalline powder (predicted) | N/A |
| Melting Point | Data not available. For comparison, 2,4-dichloro-5-fluorobenzoic acid has a melting point of 144-146 °C. | [3] |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to be soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. Limited solubility in water. | N/A |
| Storage Temperature | 10°C - 25°C | [2] |
Synthesis and Reactivity
A key reaction involving this acid is its conversion to the corresponding acyl chloride, 2,3,4-trichloro-5-fluorobenzoyl chloride. This is a common transformation for carboxylic acids, preparing them for subsequent reactions such as Friedel-Crafts acylations or esterifications.
Experimental Protocol: Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride [1]
This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative.
-
Reactants:
-
2,3,4-Trichloro-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
To a flask containing 2,3,4-trichloro-5-fluorobenzoic acid, add an excess of thionyl chloride at room temperature.
-
Heat the mixture to reflux and maintain for several hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The resulting residue, 2,3,4-trichloro-5-fluorobenzoyl chloride, can be purified by vacuum distillation.
-
Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed from the reaction mixture, thus driving the equilibrium towards the product. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Figure 2: Workflow for the synthesis of 2,3,4-trichloro-5-fluorobenzoyl chloride.
Spectral Analysis (Predicted)
No experimental spectral data for 2,3,4-trichloro-5-fluorobenzoic acid has been found in the searched literature. However, based on the analysis of its structure and data from similar compounds, the following spectral characteristics can be predicted. This information is crucial for researchers in identifying and characterizing this molecule.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing a single signal for the aromatic proton at the 6-position. This proton is coupled to the adjacent fluorine atom at the 5-position, which would result in a doublet. The chemical shift of this proton would be in the downfield region (likely > 7.5 ppm) due to the deshielding effects of the adjacent electron-withdrawing halogen atoms and the carboxylic acid group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex, with seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Carboxylic Acid Carbon (C=O): This carbon will appear at the most downfield position, typically in the range of 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 110-150 ppm. The carbons directly bonded to the electronegative halogens will be significantly influenced. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring and the presence of electron-withdrawing groups may shift this frequency.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (243.45). A key feature would be the isotopic pattern characteristic of a molecule containing three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks would be approximately in a 100:98:32:3 ratio, which is a definitive indicator of the presence of three chlorine atoms.
Applications in Drug Development: A Key Intermediate for Fluoroquinolones
2,3,4-Trichloro-5-fluorobenzoic acid is a valuable intermediate in the synthesis of fluoroquinolone antibiotics.[2] Fluoroquinolones are a class of broad-spectrum synthetic antimicrobial agents that are widely used to treat a variety of bacterial infections.[4]
The Role in Fluoroquinolone Synthesis: The core structure of fluoroquinolones consists of a bicyclic system with a carboxylic acid group at the 3-position, which is essential for their antibacterial activity. The synthesis of many fluoroquinolones involves the construction of this quinolone ring system from appropriately substituted aromatic precursors. 2,3,4-Trichloro-5-fluorobenzoic acid, or more commonly its acyl chloride derivative, serves as a key building block to introduce the substituted phenyl ring that will ultimately form part of the quinolone core.
The specific substitution pattern of 2,3,4-trichloro-5-fluorobenzoic acid is critical. The fluorine atom at the 6-position of the final quinolone structure is known to significantly enhance the antibacterial activity by improving the drug's penetration into bacterial cells and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[4] The chlorine atoms can serve as handles for further chemical modifications or can influence the electronic properties and metabolic stability of the final drug molecule.
Mechanism of Action of Fluoroquinolones: Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones prevent the bacterial cell from dividing and ultimately lead to cell death.
Figure 3: Simplified mechanism of action of fluoroquinolone antibiotics.
Safety and Handling
As a halogenated aromatic carboxylic acid, 2,3,4-trichloro-5-fluorobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, related compounds such as dichlorofluorobenzoic acids are known to be irritants.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Conclusion
References
-
PrepChem. (2017). Synthesis of 2,3,4-Trichloro-5-fluoro-benzoyl chloride. Retrieved from [Link]
- Zhang, Z., Yu, A., & Zhou, W. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
- Wang, X., et al. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326-327.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(9), 4131-4133.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applications. Retrieved from [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
Sources
- 1. prepchem.com [prepchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
